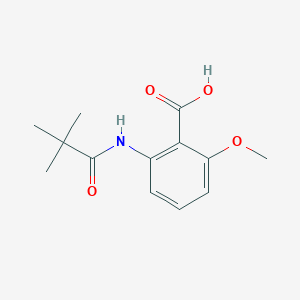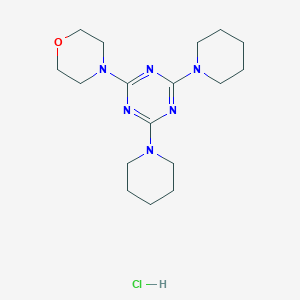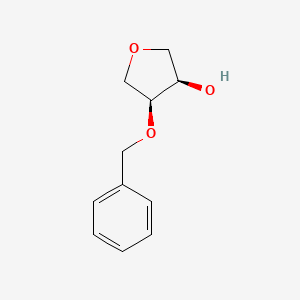
cis-4-(Benzyloxy)tetrahydrofuran-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Cis-4-(Benzyloxy)tetrahydrofuran-3-ol” is a chemical compound with the CAS Number: 123665-72-5 . It has a molecular weight of 194.23 . The IUPAC name for this compound is (3R,4S)-4-(benzyloxy)tetrahydrofuran-3-ol . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H14O3/c12-10-7-13-8-11(10)14-6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11+/m1/s1 . This code provides a specific standard for molecular structure representation.Mécanisme D'action
The mechanism of action of cis-4-BTHF is not well understood. However, it is believed to act as a chiral building block, forming chiral intermediates in the synthesis of various organic compounds. Additionally, it is believed to act as a chiral catalyst in the synthesis of chiral compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of cis-4-BTHF are not well understood. However, it is believed to be non-toxic and non-irritating. Additionally, it is believed to have low volatility, making it suitable for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using cis-4-BTHF in laboratory experiments is its low volatility, which makes it suitable for use in a variety of laboratory experiments. Additionally, it is non-toxic and non-irritating, making it safe to use in laboratory experiments. However, it is important to note that cis-4-BTHF is a chiral compound, meaning that it can form chiral intermediates in the synthesis of various organic compounds. As such, it is important to ensure that the correct form of cis-4-BTHF is used in the experiment.
Orientations Futures
There are a number of potential future directions for the use of cis-4-BTHF in scientific research. These include: further research into the mechanism of action of cis-4-BTHF; further research into the biochemical and physiological effects of cis-4-BTHF; further research into the synthesis of chiral auxiliaries using cis-4-BTHF; further research into the synthesis of pharmaceuticals using cis-4-BTHF; further research into the synthesis of chiral catalysts using cis-4-BTHF; further research into the synthesis of chiral compounds for use in drug discovery and development; and further research into the synthesis of chiral compounds for use in drug metabolism studies.
Méthodes De Synthèse
The most common method for the synthesis of cis-4-BTHF is the hydrolysis of cis-4-(Benzyloxy)tetrahydrofuran-3-oloxy-1-methoxy-2-methyl-3-tetrahydrofuran (cis-4-(Benzyloxy)tetrahydrofuran-3-oloxy-1-methoxy-2-methyl-3-THF) with aqueous hydrochloric acid. This reaction produces cis-4-BTHF and 1-methoxy-2-methyl-3-tetrahydrofuran (1-methoxy-2-methyl-3-THF). The reaction is typically carried out at a temperature of 50-60°C, with a reaction time of 1-2 hours.
Applications De Recherche Scientifique
Cis-4-BTHF has been used in a variety of scientific research applications, including the synthesis of chiral auxiliaries, asymmetric synthesis, and the synthesis of pharmaceuticals. It has also been used in the synthesis of chiral compounds for use in drug discovery and development. Additionally, it has been used in the synthesis of chiral catalysts for the synthesis of chiral compounds. Additionally, cis-4-BTHF has been used in the synthesis of chiral compounds for use in drug metabolism studies.
Propriétés
IUPAC Name |
(3R,4S)-4-phenylmethoxyoxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-10-7-13-8-11(10)14-6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVLHINATFTNQV-MNOVXSKESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)OCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CO1)OCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

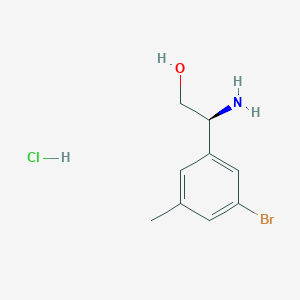
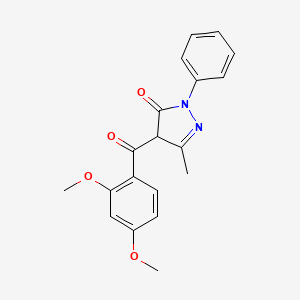

![N-(4-ethoxyphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2856425.png)
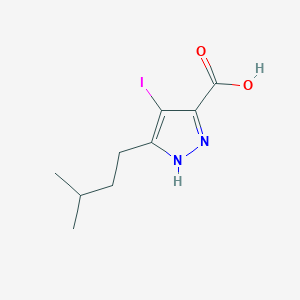
![6-Cyclopropyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2856428.png)
![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(4-fluorophenoxy)phenyl)methanone](/img/structure/B2856429.png)

![2-{3,5-dimethyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}acetic acid](/img/structure/B2856432.png)
![4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-phenylcarbamate](/img/structure/B2856436.png)
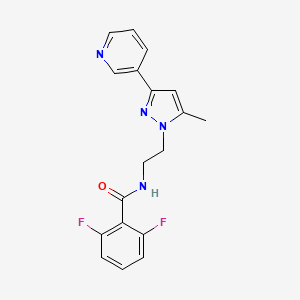
![2-Chloro-N-[(2,6-dimethylphenyl)methyl]-N-(4-methylsulfinylbutan-2-yl)acetamide](/img/structure/B2856440.png)
